molecular formula C15H20FNO4S2 B2988016 1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1797143-72-6

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No.: B2988016
CAS No.: 1797143-72-6
M. Wt: 361.45
InChI Key: PEKWRHJXJXRPJD-UHFFFAOYSA-N
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Description

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of cyclohexylsulfonyl and 4-fluorophenylsulfonyl groups attached to the azetidine ring. Azetidines are known for their unique chemical properties and reactivity, making them valuable in various fields of scientific research and industrial applications.

Scientific Research Applications

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is employed in the study of biological processes and as a tool for probing enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves the reaction of azetidine with cyclohexylsulfonyl chloride and 4-fluorophenylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The cyclohexylsulfonyl and 4-fluorophenylsulfonyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    1-(Cyclohexylsulfonyl)-3-phenylazetidine: Similar structure but lacks the fluorine atom.

    1-(Cyclohexylsulfonyl)-3-(4-chlorophenyl)azetidine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is unique due to the presence of both cyclohexylsulfonyl and 4-fluorophenylsulfonyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

1-cyclohexylsulfonyl-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S2/c16-12-6-8-13(9-7-12)22(18,19)15-10-17(11-15)23(20,21)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKWRHJXJXRPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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